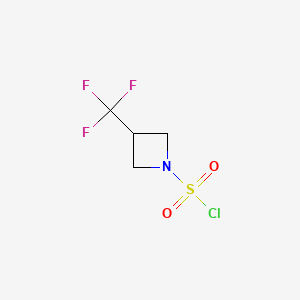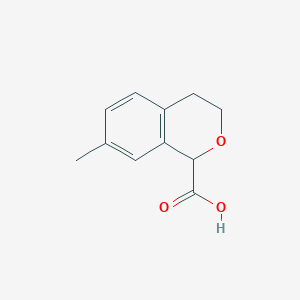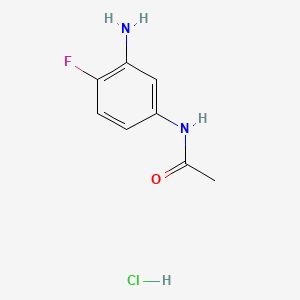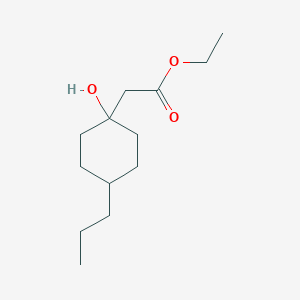
Pentamethylcyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentamethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with five methyl groups and an amine group
準備方法
Synthetic Routes and Reaction Conditions
Pentamethylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes under nucleophilic substitution conditions . Another method includes the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using excess ammonia and haloalkanes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
化学反応の分析
Types of Reactions
Pentamethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted cyclopropane derivatives .
科学的研究の応用
Pentamethylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
作用機序
The mechanism of action of pentamethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Cyclopropylamine: An amine with a cyclopropane ring but without methyl substitutions .
Uniqueness
Pentamethylcyclopropan-1-amine is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specialized applications in research and industry .
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
1,2,2,3,3-pentamethylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3,4)8(6,5)9/h9H2,1-5H3 |
InChIキー |
UCLNDQWLXAHDRE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)N)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)


![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)




![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)




nitrosoamine](/img/structure/B13626181.png)
